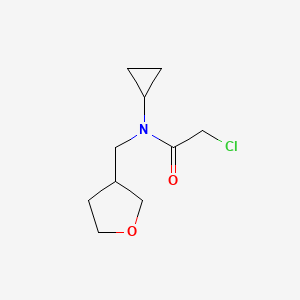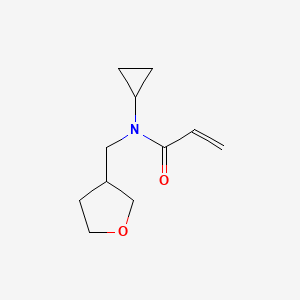![molecular formula C9H8ClFO2 B7575842 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CF3 is an epoxide, which means it contains a three-membered ring consisting of two carbon atoms and one oxygen atom.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor and antiviral activity.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has several advantages as a research tool, including its high purity and stability, as well as its ability to react selectively with biological molecules. However, 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research on 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane, including the development of new synthetic methods for 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane and its derivatives, the investigation of its potential therapeutic applications in various diseases, and the exploration of its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane and its potential effects on human health and the environment.
In conclusion, 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane is a promising compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields of high purity 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane. 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been studied for its potential therapeutic applications in various diseases, as well as its use as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane and its potential effects on human health and the environment.
Synthesis Methods
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane can be synthesized through a multistep process that involves the reaction of 2-chloro-4-fluorophenol with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydroxide to produce 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane. This method has been optimized to produce high yields of 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane with high purity.
Scientific Research Applications
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been shown to have antitumor and antiviral activity. In materials science, 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been used as a building block for the synthesis of novel materials with unique properties. In polymer chemistry, 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been used as a crosslinking agent to improve the mechanical properties of polymers.
properties
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPWPGOKWPZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)

![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)



![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)